molecular formula C20H34O2 B1251433 Larixol

Larixol

Cat. No.: B1251433
M. Wt: 306.5 g/mol
InChI Key: CLGDBTZPPRVUII-HROONELDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Larixol involves several steps, including the isolation of its acetate from the oleoresin of Larix decidua, followed by saponification. The traditional synthetic pathways based on this compound and its acetate include successive chemical transformations to produce biologically active drimane sesquiterpenoids or fragrant compounds .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of oleoresin from Larix decidua, followed by chemical processing to isolate and purify this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography (HR-LC) are employed to ensure the purity and quality of the final product .

Mechanism of Action

Larixol exerts its effects by targeting the βγ subunit of the Gi-protein of the formyl peptide receptor in human neutrophils. This interaction interrupts the downstream signaling pathways, including the phosphorylation of Src kinases, ERK1/2, p38, and AKT. Additionally, this compound inhibits intracellular calcium mobilization and protein kinase C (PKC) phosphorylation, leading to reduced superoxide anion production and chemotaxis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with the βγ subunit of the Gi-protein, which distinguishes it from other labdane-type diterpenoids. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1

InChI Key

CLGDBTZPPRVUII-HROONELDSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C

SMILES

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C

Canonical SMILES

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C

Synonyms

larixol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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